molecular formula C12H21NO2 B12884858 (2-Cyclohexyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol CAS No. 62203-39-8

(2-Cyclohexyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol

Cat. No.: B12884858
CAS No.: 62203-39-8
M. Wt: 211.30 g/mol
InChI Key: XHBYTQYKQYAJGO-UHFFFAOYSA-N
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Description

(2-Cyclohexyl-4-ethyl-4,5-dihydrooxazol-4-yl)methanol is a compound belonging to the oxazoline class of chemicals It is characterized by a cyclohexyl group, an ethyl group, and a methanol group attached to an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohexyl-4-ethyl-4,5-dihydrooxazol-4-yl)methanol typically involves the reaction of cyclohexylamine with ethyl glyoxylate, followed by cyclization to form the oxazoline ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohexyl-4-ethyl-4,5-dihydrooxazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include cyclohexyl-substituted oxazoline derivatives, ethyl-substituted oxazoline derivatives, and various oxidized or reduced forms of the original compound .

Scientific Research Applications

(2-Cyclohexyl-4-ethyl-4,5-dihydrooxazol-4-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyclohexyl-4-ethyl-4,5-dihydrooxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclohexyl-4-ethyl-4,5-dihydrooxazol-4-yl)methanol is unique due to its specific combination of cyclohexyl, ethyl, and methanol groups attached to the oxazoline ring.

Properties

CAS No.

62203-39-8

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

(2-cyclohexyl-4-ethyl-5H-1,3-oxazol-4-yl)methanol

InChI

InChI=1S/C12H21NO2/c1-2-12(8-14)9-15-11(13-12)10-6-4-3-5-7-10/h10,14H,2-9H2,1H3

InChI Key

XHBYTQYKQYAJGO-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(=N1)C2CCCCC2)CO

Origin of Product

United States

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